molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0

Ethanolamine hydrochloride, [1-3H]

Cat. No. B591581
Key on ui cas rn: 133827-62-0
M. Wt: 101.558
InChI Key: PMUNIMVZCACZBB-ZGFFPCLESA-N
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Patent
US06132696

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2207 g
Type
reactant
Reaction Step Two
Quantity
3819 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5]>O>[Cl-:5].[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5].[CH2:1]([CH2:3][NH2:4])[OH:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2207 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
3819 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(O)CN
Name
Type
product
Smiles
Cl.C(O)CN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1125 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06132696

Procedure details

Ethanolamine chloride was prepared by mixing 2207 grams of ethanolamine with 3819 grams of concentrated hydrochloric acid, to give a 1:2 solution of ethanolamine hydrochloride in water, 1125 grams of the lime of Example 1 were added to the solution, which was then stirred for a period of one hour. The solution was brown in colour.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2207 g
Type
reactant
Reaction Step Two
Quantity
3819 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5]>O>[Cl-:5].[CH2:1]([CH2:3][NH2:4])[OH:2].[ClH:5].[CH2:1]([CH2:3][NH2:4])[OH:2] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2207 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
3819 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(O)CN
Name
Type
product
Smiles
Cl.C(O)CN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1125 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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